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molecular formula C7H9Cl3SSi B8716325 Trichloro[3-(thiophen-2-YL)propyl]silane CAS No. 105480-56-6

Trichloro[3-(thiophen-2-YL)propyl]silane

Cat. No. B8716325
M. Wt: 259.7 g/mol
InChI Key: VQUOZKYAOKYDIJ-UHFFFAOYSA-N
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Patent
US08475937B2

Procedure details

2-Allylthiophene (25 g), 13 g of anhydrous toluene (13 g), and 250 mg of Platinum Catalyst were combined under nitrogen in a three-neck flask equipped with a reflux condenser and a dropping funnel. Then, 30 g of trichlorosilane was added drop-wise to the mixture. Upon completion of the addition, the mixture was heated to 60° C. and maintained at that temperature for 2 h. Then, the mixture was distilled at 150° C. and 0.02 ton to give 2-(3-trichlorosilylpropyl)thiophene as a colorless liquid: 1H NMR (CDCl3) δ 7.16 (dd, 1H, J=5.1, 0.9 Hz); 6.95 (dd, 1H, J=4.8, 3.3 Hz); 6.83 (m, 1H); 2.96 (t, 2H, J=7.2 Hz); 1.98 (m, 2H); 1.46 (m, 2H).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
250 mg
Type
catalyst
Reaction Step One
Quantity
13 g
Type
solvent
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:4]1[S:5][CH:6]=[CH:7][CH:8]=1)[CH:2]=[CH2:3].[Cl:9][SiH:10]([Cl:12])[Cl:11]>[Pt].C1(C)C=CC=CC=1>[Cl:9][Si:10]([Cl:12])([Cl:11])[CH2:3][CH2:2][CH2:1][C:4]1[S:5][CH:6]=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
C(C=C)C=1SC=CC1
Name
Quantity
250 mg
Type
catalyst
Smiles
[Pt]
Name
Quantity
13 g
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
30 g
Type
reactant
Smiles
Cl[SiH](Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a reflux condenser and a dropping funnel
ADDITION
Type
ADDITION
Details
Upon completion of the addition
TEMPERATURE
Type
TEMPERATURE
Details
maintained at that temperature for 2 h
Duration
2 h
DISTILLATION
Type
DISTILLATION
Details
Then, the mixture was distilled at 150° C.

Outcomes

Product
Name
Type
product
Smiles
Cl[Si](CCCC=1SC=CC1)(Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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